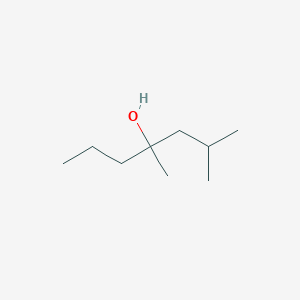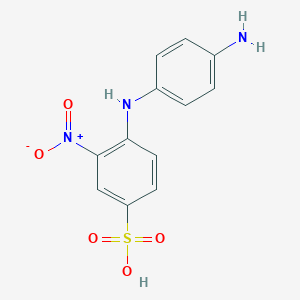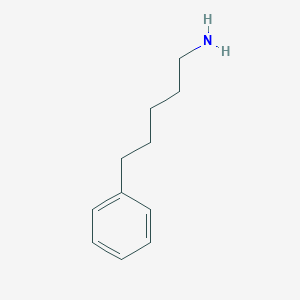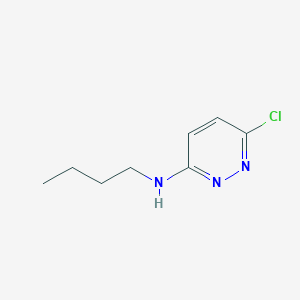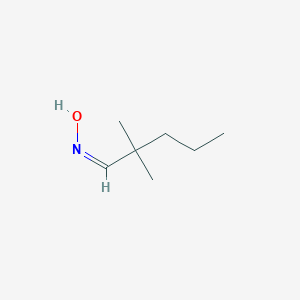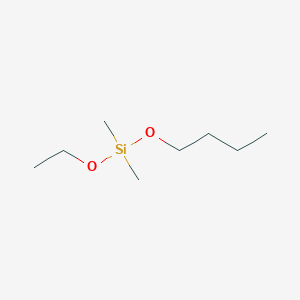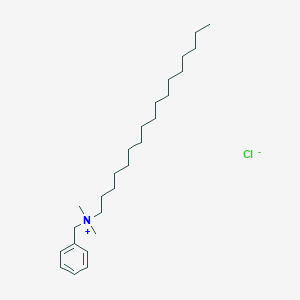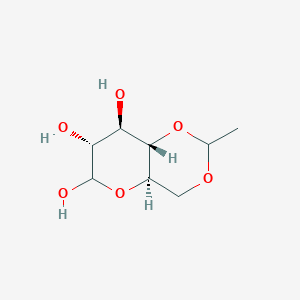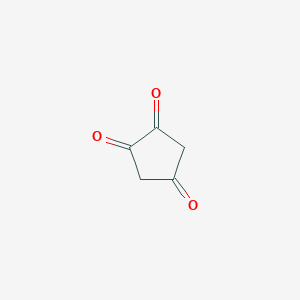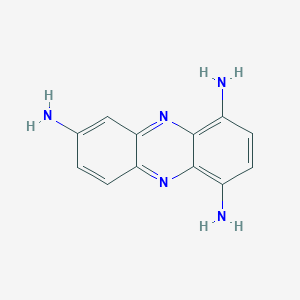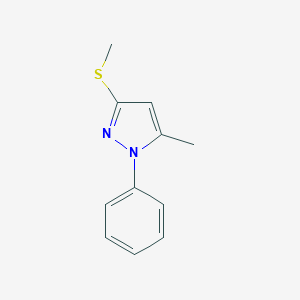
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, also known as MPTP, is a chemical compound used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This compound has been widely studied for its potential use in Parkinson's disease research, as it can induce a Parkinson's-like syndrome in animals.
Mechanism Of Action
The mechanism of action of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the conversion of the compound into a toxic metabolite, MPP+, in the brain. MPP+ selectively targets and destroys dopaminergic neurons, leading to a Parkinson's-like syndrome.
Biochemical And Physiological Effects
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been shown to have several biochemical and physiological effects on the brain. The compound selectively destroys dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in motor impairments and other Parkinson's-like symptoms.
Advantages And Limitations For Lab Experiments
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has several advantages for use in lab experiments. The compound is highly selective for dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole also has several limitations, including its toxicity and potential for inducing Parkinson's-like symptoms in animals.
Future Directions
There are several future directions for research involving 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole. One potential area of study is the development of new treatments for Parkinson's disease using 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole as a tool for drug discovery. Another potential area of study is the use of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole in understanding the underlying mechanisms of Parkinson's disease and developing new therapies based on this knowledge. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole on the brain.
Synthesis Methods
The synthesis of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole) with sodium sulfide in the presence of methanol. This reaction results in the formation of 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole, which can then be purified using various techniques such as column chromatography.
Scientific Research Applications
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole has been extensively used in scientific research as a tool to study Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. This makes 5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole a valuable tool for studying the disease and developing potential treatments.
properties
CAS RN |
18714-79-9 |
|---|---|
Product Name |
5-Methyl-3-(methylsulfanyl)-1-phenyl-1H-pyrazole |
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
5-methyl-3-methylsulfanyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H12N2S/c1-9-8-11(14-2)12-13(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
QSGILSOOCDLMOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=CC=C2)SC |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)SC |
synonyms |
5-METHYL-3-METHYLTHIO-1-PHENYL-1H-PYRAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



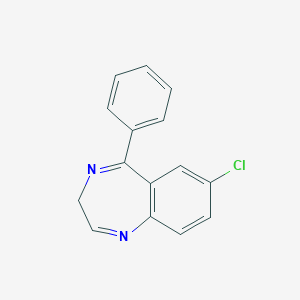
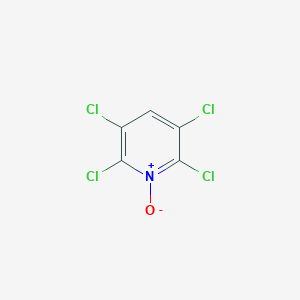
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
